molecular formula C14H28N4 B11741076 [3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

[3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11741076
M. Wt: 252.40 g/mol
InChI Key: CGJBFXZMAPLFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the coupling of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, which is then dehydrated to yield the final product . The reaction conditions often require a controlled pH environment, typically in the range of 4.0-6.0, to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, which can be further utilized in different chemical processes .

Properties

Molecular Formula

C14H28N4

Molecular Weight

252.40 g/mol

IUPAC Name

N',N'-diethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C14H28N4/c1-5-17(6-2)10-8-9-15-11-14-12-18(7-3)16-13(14)4/h12,15H,5-11H2,1-4H3

InChI Key

CGJBFXZMAPLFGM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCCCN(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.